2-Methyloctanoic acid

Description

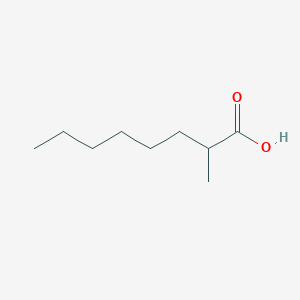

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEQNZOXHCKLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863074 | |

| Record name | 2-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-93-1 | |

| Record name | 2-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9RJN5ZZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyloctanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, spectral characteristics, and biological significance of 2-Methyloctanoic acid. The information is intended to support research, scientific discovery, and drug development endeavors.

Core Chemical Properties and Data

This compound, a branched-chain fatty acid, possesses a unique molecular structure that influences its physical and chemical behavior. It is a colorless to pale yellow liquid at room temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [2][3][4] |

| Molecular Weight | 158.24 g/mol | [2][3][4] |

| CAS Number | 3004-93-1 | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | α-Methylcaprylic acid | [4] |

| Boiling Point | 253.00 to 254.00 °C @ 760.00 mm Hg (estimated) | [1] |

| Density | 0.9113 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.4159 (estimate) | [3] |

| Water Solubility | 195.5 mg/L @ 25 °C (estimated) | [1] |

| LogP (o/w) | 3.089 (estimated) | [1] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features.

| Spectroscopy | Expected Peaks and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The proton at the chiral center (C2) will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group of the hexyl chain will appear as a triplet, while the methyl group at C2 will be a doublet. The methylene groups of the alkyl chain will appear as a complex series of multiplets in the upfield region of the spectrum. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift, typically in the range of 175-185 ppm. The chiral carbon (C2) will appear in the aliphatic region, and the remaining carbons of the alkyl chain and the methyl group will have characteristic shifts in the upfield region. |

| IR Spectroscopy | The infrared spectrum is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[5][6] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is expected between 1700-1725 cm⁻¹.[5][7] C-H stretching vibrations from the alkyl chain and methyl groups will be observed in the 2850-3000 cm⁻¹ region.[6] |

| Mass Spectrometry | The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of the corresponding alcohol, 2-methyloctanol.

Protocol: Oxidation of (-)-2-Methyloctanol to (+)-2-Methyloctanoic Acid [2][8]

-

Emulsion Formation: In a reaction vessel, combine 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 ml of water and 46.4 g of concentrated sulfuric acid. Stir the mixture vigorously to form an emulsion.

-

Oxidation: Slowly add 63.4 g (401 mmol) of potassium permanganate (B83412) dropwise to the emulsion over a period of approximately 7 hours. Maintain the reaction temperature between 21-28 °C during the addition.

-

Quenching: After the addition is complete, pour the reaction mixture into 270 ml of ice water. Add 52 g of sodium bisulfite to quench the excess potassium permanganate.

-

Acidification and Extraction: Adjust the pH of the mixture to ≤ 1 with hydrochloric acid. Extract the product with diethyl ether. Following the ether extraction, perform a further extraction with a 10% aqueous solution of sodium hydroxide (B78521).

-

Isolation: Acidify the sodium hydroxide extract to pH ≤ 1 with hydrochloric acid. Extract the product again, this time with chloroform (B151607).

-

Purification: Wash the chloroform extract with water, dry it over anhydrous magnesium sulfate, and then concentrate it under reduced pressure. The crude product is then purified by distillation under reduced pressure (0.28 mmHg, 91°-94° C) to yield (+)-2-methyl octanoic acid.

Biological Activity and Drug Development

Catabolism of this compound

This compound is metabolized in the body through oxidation. Studies have shown that it is readily oxidized in the mitochondria of liver cells to propionic acid and carbon dioxide.[9][10] This process is less efficient in the mitochondria of the adrenal glands and kidneys and occurs poorly in the heart, spleen, and brown fat.[9][10] Interestingly, the addition of carnitine does not stimulate the oxidation of this compound, which is typically involved in the transport of long-chain fatty acids into the mitochondria.[9][10]

Role in Drug Development: Connection to Gabapentinoids

A significant area of interest for this compound in drug development is its structural relationship to the gabapentinoid class of drugs. For instance, the investigational drug PD-0299685, developed for conditions like insomnia and neuropathic pain, is a derivative of this compound, specifically (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.

Gabapentinoids exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][8] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[2] This mechanism of action is central to their efficacy in treating epilepsy and various neuropathic pain conditions.[7][8] The development of drugs targeting VGCCs is an active area of research for pain management.[11][12][13]

References

- 1. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. emergencymedicinecases.com [emergencymedicinecases.com]

- 4. This compound | C9H18O2 | CID 94251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. neurology.org [neurology.org]

- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 9. Catabolism of this compound and 3β-hydroxycholest-5-en-26-oic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bps.ac.uk [bps.ac.uk]

An In-depth Technical Guide to 2-Methyloctanoic Acid (CAS 3004-93-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloctanoic acid (CAS 3004-93-1), a branched-chain fatty acid with emerging significance in various scientific fields. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, insights into its biological activities, and its applications, particularly as an intermediate in drug development.

Core Chemical and Physical Properties

This compound, also known as 2-methylcaprylic acid, is a chiral, medium-chain fatty acid. Its branched structure imparts distinct physical properties compared to its straight-chain isomer, octanoic acid. It is a colorless to pale yellow liquid with a characteristic fatty odor, and is soluble in organic solvents with limited solubility in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3004-93-1 | |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | 253.00 to 254.00 °C (estimated) | |

| Density | 0.9113 g/cm³ (rough estimate) | |

| Refractive Index | 1.4159 (estimate) | |

| pKa | 4.82 ± 0.21 (Predicted) | |

| logP (o/w) | 3.089 (estimated) | |

| Water Solubility | 195.5 mg/L @ 25 °C (estimated) | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fatty, waxy |

Spectroscopic and Analytical Data

Characterization of this compound is crucial for its identification and quality control. While publicly available raw spectra are limited, data from various sources and analysis of its structural analogue, 2-methylpropanoic acid, allow for a detailed prediction of its spectral features.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - COOH proton: A broad singlet typically downfield (>10 ppm).- CH proton at C2: A multiplet.- CH₃ protons at C2: A doublet.- CH₂ and CH₃ protons of the hexyl chain: A series of multiplets and a triplet in the upfield region. |

| ¹³C NMR | - Carbonyl carbon (C1): Expected in the range of 175-185 ppm.- Methine carbon (C2): Expected around 40-50 ppm.- Methyl carbon at C2: Expected in the range of 15-25 ppm.- Hexyl chain carbons: A series of peaks between 14-40 ppm. |

| Infrared (IR) | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.- C=O stretch (carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): m/z = 158.- Key Fragmentation Patterns: Loss of the carboxyl group, and cleavage along the alkyl chain. |

Note: The predicted NMR and IR data are based on the analysis of similar structures like 2-methylpropanoic acid.

Experimental Protocols

Synthesis of (+)-2-Methyloctanoic Acid

A detailed method for the synthesis of the dextrorotatory enantiomer involves the oxidation of (-)-2-methyloctanol.

Materials:

-

(-)-2-methyloctanol

-

Concentrated sulfuric acid

-

Potassium permanganate (B83412)

-

Sodium bisulfite

-

Diethyl ether

-

10% aqueous sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Create an emulsion by adding 21.2 g (147 mmol) of (-)-2-methyloctanol and 46.4 g of concentrated sulfuric acid to 330 ml of water with stirring.

-

Slowly add 63.4 g (401 mmol) of potassium permanganate dropwise over approximately 7.3 hours, maintaining the reaction temperature between 21-28°C.

-

Pour the reaction mixture into 270 ml of ice water and add 52 g of sodium bisulfite to quench the excess permanganate.

-

Acidify the mixture to a pH of not more than 1 with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Perform a further extraction with a 10% aqueous solution of sodium hydroxide.

-

Acidify the aqueous extract to a pH of not more than 1 with hydrochloric acid.

-

Extract the final product with chloroform.

-

Wash the chloroform extract with water, dry over magnesium sulfate, and concentrate.

-

Purify the crude product by distillation under reduced pressure (0.28 mmHg, 91°-94° C) to yield (+)-2-methyloctanoic acid.

Caption: Synthesis workflow for (+)-2-Methyloctanoic Acid.

Analytical Methods

GC-MS is a standard method for the analysis of fatty acids, often requiring derivatization to enhance volatility.

Sample Preparation (Derivatization to Methyl Ester):

-

Accurately weigh a sample of this compound.

-

Add a solution of BF₃-Methanol (12-14%).

-

Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

-

Cool the reaction mixture and add water and a non-polar solvent (e.g., hexane).

-

Vortex and allow the layers to separate.

-

Inject an aliquot of the organic layer into the GC-MS.

Typical GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

HPLC can be used for the analysis of underivatized fatty acids, although sensitivity may be lower compared to GC-MS.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a low concentration of a modifier like formic acid or trifluoroacetic acid.

-

Detector: UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).

Biological Activity

While specific studies on the biological activity of this compound are limited, extensive research on medium-chain fatty acids (MCFAs) and branched-chain fatty acids (BCFAs) provides a strong basis for its potential effects, particularly its antimicrobial properties.

Antimicrobial Activity

MCFAs are known to possess broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. The primary mechanism of action is the disruption of the cell membrane.

General Mechanism of Action:

-

The lipophilic carbon chain of the fatty acid intercalates into the lipid bilayer of the microbial cell membrane.

-

This disrupts the membrane's structure and integrity, leading to increased permeability.

-

The loss of the proton motive force and the leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death.

Gram-positive bacteria are generally more susceptible to MCFAs than Gram-negative bacteria, due to the protective outer membrane of the latter.

Caption: Mechanism of antimicrobial action of MCFAs.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable example is its structural relation to the gabapentinoid drug candidate, PD-0299685, also known as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.

Intermediate in the Synthesis of PD-0299685

PD-0299685 was investigated for the treatment of insomnia and other neurological conditions. The synthesis of this molecule highlights the importance of chiral building blocks derived from compounds structurally similar to this compound. A key starting material in one of the developed synthetic routes is (R)-2-methylpentanol, which establishes the stereocenter that corresponds to the 5-methyl group in the final product. This underscores the utility of chiral methyl-branched alkanols and their corresponding acids in the synthesis of complex drug molecules.

Caption: Simplified synthetic relationship to PD-0299685.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound (CAS 3004-93-1) is a versatile branched-chain fatty acid with significant potential for researchers in chemistry and drug development. Its distinct physicochemical properties, coupled with its role as a chiral building block and its potential antimicrobial activity, make it a compound of considerable interest. This guide has provided a comprehensive overview of its key characteristics and methodologies to facilitate its use in a research and development setting. Further investigation into its specific biological activities and applications is warranted and is expected to unveil new opportunities for this valuable molecule.

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctanoic acid, a branched-chain fatty acid (BCFA), is a molecule of increasing interest in various scientific fields, from flavor and fragrance chemistry to pharmacology and metabolomics. Its unique structural properties, arising from the methyl branch at the alpha-position, confer distinct physical, chemical, and biological characteristics compared to its linear counterpart, nonanoic acid. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. Furthermore, it delves into its known biological activities and potential signaling pathways, offering a valuable resource for researchers and professionals in drug development and related disciplines.

Molecular Structure and Physicochemical Properties

This compound is a saturated fatty acid with a nine-carbon backbone, featuring a methyl group at the second carbon atom (alpha-position). This chiral center gives rise to two enantiomers: (R)-2-methyloctanoic acid and (S)-2-methyloctanoic acid.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that some of the listed values are estimates and may vary depending on the experimental conditions and the isomeric form.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3004-93-1 | [2] |

| SMILES | CCCCCCC(C)C(=O)O | [1] |

| InChIKey | YSEQNZOXHCKLOG-UHFFFAOYSA-N | [1] |

| Density | ~0.911 g/cm³ (estimate) | [2] |

| Boiling Point | ~246-254 °C at 760 mmHg (estimate) | [2] |

| Melting Point | Not available | |

| Refractive Index | ~1.416 (estimate) | [2] |

| pKa | ~4.8 (estimate) | |

| Solubility | Soluble in alcohol; sparingly soluble in water |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| Mass Spectrometry (MS) | In Gas Chromatography-Mass Spectrometry (GC-MS), the methyl ester derivative is often analyzed. Characteristic fragments arise from cleavage at the carbonyl group and along the alkyl chain. | [1] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A characteristic doublet for the alpha-methyl protons, a multiplet for the alpha-proton, and signals corresponding to the other alkyl chain protons. ¹³C NMR: A distinct signal for the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the carbons of the hexyl chain. | [1] |

Experimental Protocols

Synthesis of (+)-2-Methyloctanoic Acid

This protocol describes the synthesis of (+)-2-methyloctanoic acid via the oxidation of (-)-2-methyloctanol.[3][4]

Materials:

-

(-)-2-methyloctanol

-

Concentrated sulfuric acid

-

Potassium permanganate (B83412)

-

Sodium hydrogen sulfite (B76179) (sodium bisulfite)

-

Diethyl ether

-

10% aqueous sodium hydroxide (B78521)

-

Concentrated hydrochloric acid

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, create an emulsion by stirring 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 ml of water and 46.4 g of concentrated sulfuric acid.

-

Slowly add 63.4 g (401 mmol) of potassium permanganate dropwise to the emulsion over approximately 7 hours, while maintaining the reaction temperature between 21-28 °C.

-

After the addition is complete, pour the reaction mixture into 270 ml of ice water.

-

Add 51.5 g of sodium hydrogen sulfite to the mixture to quench the excess potassium permanganate.

-

Acidify the mixture to a pH of not more than 1 with concentrated hydrochloric acid.

-

Extract the product from the aqueous layer first with diethyl ether and then with a 10% aqueous solution of sodium hydroxide.

-

Acidify the sodium hydroxide extract with hydrochloric acid to a pH of not more than 1.

-

Extract the product from the acidified aqueous layer with chloroform.

-

Wash the chloroform extract with water, dry it over magnesium sulfate, and filter.

-

Concentrate the filtrate and distill the residue under reduced pressure (0.28 mmHg, 91-94 °C) to obtain (+)-2-methyloctanoic acid.

General Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization to increase volatility.[5]

Materials:

-

Sample containing this compound

-

Internal standard

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Silylating reagent (e.g., BSTFA + 1% TMCS)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 300 µL sample, add a known amount of an appropriate internal standard.

-

Add 1.5 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried residue, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).

-

Seal the vial and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

-

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

-

Biological Activity and Signaling Pathways

Branched-chain fatty acids like this compound are known to possess a range of biological activities. They can influence cellular metabolism and signaling, and exhibit antimicrobial properties.

Metabolic and Signaling Roles

The metabolic fate and signaling roles of this compound are not as extensively studied as those of other fatty acids. However, based on research on related BCFAs, several potential pathways can be inferred. BCFAs are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[6][7] Activation of PPARα can lead to a decrease in triglyceride synthesis.[7] Furthermore, some BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN), and inflammatory markers like C-reactive protein (CRP).[8] There is also evidence suggesting the involvement of the MAPK/NFκB signaling pathway in the anti-inflammatory effects of certain BCFAs.[8] The catabolism of this compound has been shown to occur in liver mitochondria, yielding propionic acid and carbon dioxide.[9]

Antimicrobial Activity

Medium-chain fatty acids, including branched-chain variants, are recognized for their antimicrobial properties. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity.[10][11] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Visualizations

Molecular Structure

Caption: 2D chemical structure of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of (+)-2-Methyloctanoic acid.

Potential Signaling Pathway

Caption: A potential signaling pathway for branched-chain fatty acids (BCFAs) like this compound.

References

- 1. This compound | C9H18O2 | CID 94251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catabolism of this compound and 3β-hydroxycholest-5-en-26-oic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and mechanism of carvacrol with octanoic acid against mastitis causing multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methyloctanoic acid, a branched-chain fatty acid of interest in various fields of chemical and pharmaceutical research. This document details several effective methodologies, including classical organic reactions and modern asymmetric approaches, to facilitate its preparation in a laboratory setting. For each method, detailed experimental protocols are provided, along with a summary of quantitative data and visual representations of the reaction pathways and workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be accomplished through several distinct chemical transformations. The choice of method often depends on the desired scale, required stereochemical purity, and the availability of starting materials. The core strategies discussed in this guide are:

-

Oxidation of 2-Methyloctanol: A straightforward approach involving the oxidation of the corresponding primary alcohol.

-

Malonic Ester Synthesis: A classic and versatile method for the preparation of substituted carboxylic acids.

-

Grignard Reagent Carboxylation: A reliable method for forming carboxylic acids by the reaction of a Grignar reagent with carbon dioxide.

-

Alkylation of Octanoic Acid Dianion: A direct approach involving the deprotonation of octanoic acid followed by methylation.

-

Asymmetric Synthesis via Chiral Auxiliaries: An advanced method for the enantioselective synthesis of specific stereoisomers of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each of the aforementioned synthetic routes. All quantitative data, including reactant quantities, yields, and key physical properties, are summarized in the subsequent tables for ease of comparison.

Oxidation of (-)-2-Methyloctanol to (+)-2-Methyloctanoic Acid

This method outlines the synthesis of (+)-2-methyloctanoic acid through the oxidation of (-)-2-methyloctanol using potassium permanganate (B83412).[1][2]

Experimental Protocol:

-

In a suitable reaction vessel, an emulsion is prepared by adding 21.2 g (147 mmol) of (-)-2-methyloctanol to a stirred mixture of 330 ml of water and 46.4 g of concentrated sulfuric acid.

-

To this vigorously stirred emulsion, 63.4 g (401 mmol) of potassium permanganate is added dropwise over a period of 7 hours, while maintaining the reaction temperature between 21-28 °C.

-

After the addition is complete, the reaction mixture is worked up by the addition of 51.5 g of sodium hydrogen sulfite, 70 ml of ice water, and 200 ml of ether. The entire mixture is then poured into 270 ml of ice water.

-

The layers are separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are then extracted with a 10% aqueous solution of sodium hydroxide.

-

The alkaline aqueous layer is cooled with ice and acidified to a pH of not more than 1 with concentrated sulfuric acid.

-

The acidified aqueous layer is then extracted with chloroform (B151607).

-

The chloroform extract is washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield (+)-2-methyloctanoic acid.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (-)-2-Methyloctanol | C₉H₂₀O | 144.25 | 21.2 g | 147 |

| Potassium Permanganate | KMnO₄ | 158.03 | 63.4 g | 401 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 46.4 g | - |

| (+)-2-Methyloctanoic Acid | C₉H₁₈O₂ | 158.24 | 16.5 g | 104 |

Table 1: Quantitative data for the oxidation of (-)-2-methyloctanol.

| Parameter | Value | Reference |

| Yield | 71% | [1] |

| Physical Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 91-94 °C at 0.28 mmHg | [2] |

Table 2: Experimental results for the oxidation of (-)-2-methyloctanol.

Malonic Ester Synthesis of this compound

The malonic ester synthesis is a versatile method for preparing carboxylic acids. This procedure involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[3][4][5]

Experimental Protocol:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation (Step 1): To the resulting solution of the malonate enolate, add one equivalent of hexyl bromide dropwise and reflux the mixture until the alkylation is complete (monitored by TLC).

-

Alkylation (Step 2): Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of one equivalent of methyl iodide. Reflux the mixture until the second alkylation is complete.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester groups.

-

After hydrolysis, cool the mixture and acidify with concentrated hydrochloric acid.

-

Heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

-

Work-up and Purification: After the evolution of CO₂ ceases, cool the mixture and extract the product with diethyl ether. Wash the ether extract with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 |

| Hexyl bromide | C₆H₁₃Br | 165.07 |

| Methyl iodide | CH₃I | 141.94 |

| This compound | C₉H₁₈O₂ | 158.24 |

Table 3: Key reagents for the malonic ester synthesis of this compound.

Grignard Synthesis of this compound

This method involves the preparation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with carbon dioxide.[6] For the synthesis of this compound, the appropriate starting material is 2-bromoheptane (B1584549).

Experimental Protocol:

-

Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 2-bromoheptane in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (heptan-2-ylmagnesium bromide).

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the stirred Grignard solution.

-

Continue stirring until all the dry ice has sublimed and the reaction mixture has reached room temperature.

-

Work-up and Purification: Quench the reaction by slowly adding a cold aqueous solution of a strong acid (e.g., 6M HCl) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude this compound by vacuum distillation.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Bromoheptane | C₇H₁₅Br | 179.10 |

| Magnesium | Mg | 24.31 |

| Carbon Dioxide | CO₂ | 44.01 |

| This compound | C₉H₁₈O₂ | 158.24 |

Table 4: Key reagents for the Grignard synthesis of this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.

Caption: Oxidation of 2-Methyloctanol to this compound.

Caption: Malonic Ester Synthesis of this compound.

Caption: Grignard Synthesis of this compound.

Conclusion

This technical guide has detailed several robust and reliable methods for the synthesis of this compound. The choice of the most appropriate method will be dictated by the specific requirements of the research, including scale, desired purity, and stereochemical considerations. The provided experimental protocols and data tables serve as a practical resource for chemists in the successful laboratory preparation of this valuable branched-chain fatty acid. For applications requiring enantiomerically pure this compound, the use of chiral auxiliaries or enzymatic resolutions should be considered, building upon the foundational methods described herein.

References

- 1. This compound | C9H18O2 | CID 94251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

An In-depth Technical Guide to 2-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and IUPAC Nomenclature

2-Methyloctanoic acid, a branched-chain fatty acid (BCFA), holds the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1] As a chiral molecule, it exists as two enantiomers, (R)-2-methyloctanoic acid and (S)-2-methyloctanoic acid. This guide delves into the technical aspects of this compound, encompassing its synthesis, physicochemical properties, metabolic fate, and potential roles in cellular signaling, providing a comprehensive resource for professionals in research and drug development.

Physicochemical and Biological Properties

This compound is a medium-chain fatty acid.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | α-methylcaprylic acid, 2-methyl caprylic acid | |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 3004-93-1 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 253-254 °C at 760 mmHg | |

| Flash Point | 129.7 °C | |

| Density | 0.911 g/cm³ (estimate) | |

| Water Solubility | 195.5 mg/L at 25 °C (estimated) | |

| logP (o/w) | 3.089 (estimated) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry routes. Below are two detailed experimental protocols for its preparation.

Asymmetric Synthesis of (R)- and (S)-2-Methyloctanoic Acid

This method involves the alkylation of octanoic acid and subsequent resolution of diastereomeric amides.

Experimental Protocol:

-

Alkylation of Octanoic Acid: Octanoic acid is converted to its dianion using lithium diisopropylamide (LDA) and then alkylated with methyl iodide to yield this compound.

-

Formation of Diastereomeric Amides: The resulting this compound is converted to its acid chloride and reacted with either (R)- or (S)-α-phenylethylamine to form diastereomeric amides.

-

Diastereomer Resolution: The diastereomers are separated via recrystallization from ethanol, with the purity monitored by gas-liquid chromatography.

-

Hydrolysis: The pure amide is deprotonated with LDA, and the resulting anion is alkylated with ethylene (B1197577) oxide. The adduct is then hydrolyzed with dilute acid to yield the corresponding (R)- or (S)-2-methyloctanoic acid.

-

Purification: The final product is purified by distillation.

Synthesis of (+)-2-Methyloctanoic Acid via Oxidation

This protocol describes the synthesis from (-)-2-methyloctanol.

Experimental Protocol:

-

Emulsion Formation: An emulsion is formed by adding 21.2 g (147 mmol) of (-)-2-methyloctanol to a mixture of 330 ml of water and 46.4 g of concentrated sulfuric acid with stirring.

-

Oxidation: 63.4 g (401 mmol) of potassium permanganate (B83412) is added dropwise to the emulsion over 7 hours.

-

Workup: The reaction mixture is treated with 51.5 g of sodium hydrogen sulfite, 70 ml of ice water, and 200 ml of ether, and then poured into 270 ml of ice water.

-

Extraction: The layers are separated, and the aqueous layer is extracted with ether and then with a 10% aqueous solution of sodium hydroxide. The alkaline extract is acidified with concentrated sulfuric acid to a pH of not more than 1.

-

Final Extraction and Purification: The product is extracted with chloroform, washed with water, dried over magnesium sulfate, filtered, and concentrated. The final product is obtained by distillation under reduced pressure, yielding (+)-2-methyloctanoic acid as a colorless and transparent liquid.

Metabolic Pathway of this compound

The catabolism of this compound primarily occurs in the mitochondria of liver cells.

Experimental Protocol for Catabolism Study

The following protocol outlines the investigation of this compound oxidation in mitochondrial preparations.

Experimental Protocol:

-

Synthesis of Radiolabeled Substrate: 2-Methyl[1-¹⁴C]octanoic acid is synthesized from 2-bromooctane (B146060) and ¹⁴CO₂.

-

Preparation of Mitochondria: Mitochondrial fractions are prepared from various tissues (e.g., liver, adrenal, kidney, heart, spleen, brown fat) of the test organism.

-

Oxidation Assay: The mitochondrial preparations are incubated with 2-methyl[1-¹⁴C]octanoic acid.

-

Analysis of Products: The reaction products, specifically ¹⁴CO₂ and propionic acid, are collected and quantified to determine the rate of oxidation. The effect of cofactors such as carnitine can also be assessed by their inclusion in the incubation mixture.

The study of this compound catabolism reveals that it is readily oxidized to propionic acid and carbon dioxide by liver mitochondria. This process is less efficient in adrenal and kidney mitochondria and poor in heart, spleen, and brown fat mitochondria. Notably, the addition of carnitine does not stimulate the oxidation of this compound.

Potential Signaling Roles of Branched-Chain Fatty Acids

While a specific signaling pathway for this compound in mammalian cells is not yet fully elucidated, research on branched-chain fatty acids (BCFAs) in general suggests their involvement in cellular signaling and regulation.

BCFAs can act as signaling molecules in bacteria, influencing developmental processes. In mammalian systems, certain BCFAs have been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. The activation of PPARα by BCFAs can lead to downstream effects on gene expression related to fatty acid oxidation and may exert anti-inflammatory actions. Furthermore, different BCFAs can exhibit distinct effects on the expression of genes involved in fatty acid synthesis and inflammation in liver cells. This suggests that BCFAs may have complex and specific regulatory functions.

Conclusion

This compound is a well-characterized branched-chain fatty acid with established synthetic routes and physicochemical properties. Its metabolic fate involves mitochondrial oxidation, a process that is not dependent on carnitine. While its specific role as a signaling molecule in mammalian systems is an emerging area of research, the broader class of branched-chain fatty acids demonstrates clear involvement in cellular regulation, including the activation of PPARα and modulation of gene expression related to metabolism and inflammation. This technical guide provides a foundational resource for researchers and professionals in drug development, highlighting the key aspects of this compound and suggesting avenues for future investigation into its biological functions and therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid, a branched-chain fatty acid, is a compound of interest in various scientific fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its physical properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and supplier information. It is important to note that some values are estimated and may vary depending on the experimental conditions and purity of the sample.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3004-93-1 | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 253.00 to 254.00 °C @ 760.00 mm Hg (est.)246.47°C (estimate) | [3][4] |

| Melting Point | Not available | [5] |

| Flash Point | 265.00 °F (129.70 °C) (TCC, est.) | [4] |

| Vapor Pressure | 0.006000 mmHg @ 25.00 °C (est.) | [4] |

Table 3: Physicochemical Properties

| Property | Value | Source(s) |

| Density | 0.9113 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.4159 (estimate) | [3] |

| Solubility | Soluble in alcohol.Water: 195.5 mg/L @ 25 °C (est.) | [4] |

| pKa | 4.82 ± 0.21 (Predicted) | [3] |

| LogP (o/w) | 3.089 (est.) | [3][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid carboxylic acids like this compound.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

-

Continue to record the temperature as the distillation proceeds. The temperature at which most of the liquid distills is recorded as the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 20°C) and weigh it again (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant of the carboxylic acid.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution from the burette, adding small increments.

-

Record the pH after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of this compound.

Caption: Experimental workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 2-Methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-methyloctanoic acid, focusing on their chemical properties, synthesis, analytical characterization, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemistry, biochemistry, and drug development.

Introduction to Methyloctanoic Acid Isomers

Methyloctanoic acids are branched-chain fatty acids (BCFAs) with the chemical formula C₉H₁₈O₂. The position of the methyl group on the octanoic acid backbone gives rise to several structural isomers, each with unique physical, chemical, and biological properties. These isomers are of significant interest due to their roles as pheromones in insects, their presence in various natural products, and their potential applications in synthetic chemistry and pharmacology.

This guide will focus on the following structural isomers:

-

This compound

-

3-Methyloctanoic acid

-

4-Methyloctanoic acid

-

5-Methyloctanoic acid

-

6-Methyloctanoic acid

-

7-Methyloctanoic acid

Physicochemical Properties

The physicochemical properties of methyloctanoic acid isomers are crucial for their separation, identification, and understanding their behavior in biological systems. While experimental data is not uniformly available for all isomers, the following tables summarize the known quantitative data.

Table 1: General Properties of Methyloctanoic Acid Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | 3004-93-1 | C₉H₁₈O₂ | 158.24 |

| 3-Methyloctanoic acid | 3-Methyloctanoic acid | 6061-10-5 | C₉H₁₈O₂ | 158.24 |

| 4-Methyloctanoic acid | 4-Methyloctanoic acid | 54947-74-9 | C₉H₁₈O₂ | 158.24 |

| 5-Methyloctanoic acid | 5-Methyloctanoic acid | 60218-42-0 | C₉H₁₈O₂ | 158.24 |

| 6-Methyloctanoic acid | 6-Methyloctanoic acid | 504-99-4 | C₉H₁₈O₂ | 158.24 |

| 7-Methyloctanoic acid | 7-Methyloctanoic acid | 693-19-6 | C₉H₁₈O₂ | 158.24 |

Table 2: Physical Properties of Methyloctanoic Acid Isomers

| Isomer | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 246.5 (estimate)[1] | 0.911 (estimate)[1] | 1.416 (estimate)[1] |

| 3-Methyloctanoic acid | Not Available | Not Available | Not Available |

| 4-Methyloctanoic acid | 260-265 | 0.900-0.908 | 1.433-1.440[2] |

| 5-Methyloctanoic acid | Not Available | Not Available | Not Available |

| 6-Methyloctanoic acid | Not Available | Not Available | Not Available |

| 7-Methyloctanoic acid | 253.4 @ 760 mmHg | 0.919 | 1.439 |

Synthesis of Methyloctanoic Acid Isomers

The synthesis of specific methyloctanoic acid isomers is essential for their detailed study and for confirming the structure of naturally occurring compounds. Various synthetic routes have been developed, often involving alkylation or rearrangement reactions.

Synthesis of (+)-2-Methyloctanoic Acid

A common method for the synthesis of (+)-2-methyloctanoic acid involves the oxidation of (-)-2-methyloctanol.[3]

Experimental Protocol:

-

Emulsion Formation: In a reaction vessel, combine 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 mL of water and 46.4 g of concentrated sulfuric acid with vigorous stirring to form a stable emulsion.

-

Oxidation: To the stirred emulsion, add 63.4 g (401 mmol) of potassium permanganate (B83412) dropwise over a period of 7 hours. Maintain the reaction temperature to control the exothermic reaction.

-

Quenching: After the addition is complete, quench the reaction by adding 51.5 g of sodium hydrogen sulfite, followed by 70 mL of ice water and 200 mL of diethyl ether.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the product with a 10% aqueous solution of sodium hydroxide.

-

Acidification and Final Extraction: Cool the alkaline aqueous layer with ice and acidify with concentrated sulfuric acid to a pH of not more than 1. Extract the product from the acidified aqueous layer with chloroform (B151607).

-

Drying and Distillation: Wash the chloroform extract with water, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and distill the residue under reduced pressure to obtain pure (+)-2-methyloctanoic acid.

Asymmetric Synthesis of 2-, 3-, and 4-Methyloctanoic Acids

An asymmetric synthesis approach allows for the preparation of specific enantiomers of methyloctanoic acids.[4] This method often involves the use of chiral auxiliaries.

Experimental Protocol (General Scheme):

-

α-Methylation: Convert the starting carboxylic acid (e.g., octanoic acid for this compound) to its dianion using a strong base like lithium diisopropylamide (LDA) and then alkylate with methyl iodide.

-

Diastereomeric Amide Formation: Convert the resulting racemic α-methyl acid to its acid chloride and react it with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form diastereomeric amides.

-

Diastereomer Separation: Separate the diastereomers by fractional crystallization.

-

Hydrolysis: Hydrolyze the separated diastereomeric amides to obtain the enantiomerically pure this compound.

-

Chain Elongation (for 3- and 4-isomers): For the synthesis of 3- and 4-methyloctanoic acids, a shorter chain α-methyl acid is used as the starting material. The resulting enantiomerically pure acid is then subjected to chain elongation steps, such as reduction to the alcohol, conversion to a halide, and subsequent carbon chain extension via nucleophilic substitution with cyanide followed by hydrolysis.

Synthesis of (±)-4-Methyloctanoic Acid

A high-yield synthesis of racemic 4-methyloctanoic acid can be achieved starting from n-hexanal via a Claisen rearrangement.

Experimental Protocol:

-

Formation of Allylic Alcohol: React n-hexanal with a suitable reagent to form an allylic alcohol intermediate.

-

Orthoester Claisen Rearrangement: Heat the allylic alcohol with triethyl orthoacetate in the presence of a catalytic amount of propionic acid to induce an orthoester Claisen rearrangement, yielding an ethyl ester with an elongated carbon chain.

-

Hydrogenation: Hydrogenate the resulting unsaturated ester using a catalyst such as 10% Palladium on carbon (Pd/C) to obtain ethyl 4-methyloctanoate.

-

Saponification: Saponify the ethyl ester using a base like sodium hydroxide, followed by acidification to yield 4-methyloctanoic acid.

Analytical Characterization

The structural isomers of methyloctanoic acid are typically analyzed after conversion to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs). Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyloctanoic Acid Isomers

Experimental Protocol for FAMEs Preparation and Analysis:

-

Esterification: Convert the carboxylic acid isomers to their corresponding methyl esters. A common method involves refluxing the acid with methanolic sodium hydroxide.

-

GC Separation: Inject the FAMEs mixture onto a GC equipped with a suitable capillary column. Highly polar columns, such as those with biscyanopropyl stationary phases, are effective for separating positional and geometric isomers of fatty acid methyl esters.[5]

-

MS Detection: Couple the GC to a mass spectrometer for identification of the eluting peaks. The mass spectra of FAMEs typically show characteristic fragmentation patterns, including a prominent molecular ion peak (M⁺) and fragments corresponding to McLafferty rearrangement.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of methyloctanoic acid isomers.

Table 3: Key Spectroscopic Features of Methyloctanoic Acids

| Isomer | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | IR (cm⁻¹) |

| This compound | Multiplet for the proton at C2 | Signal for the chiral carbon C2 | Broad O-H stretch (~3000), C=O stretch (~1710) |

| 3-Methyloctanoic acid | Multiplet for the proton at C3 | Signal for the chiral carbon C3 | Broad O-H stretch (~3000), C=O stretch (~1710) |

| 4-Methyloctanoic acid | Multiplet for the proton at C4 | Signal for the chiral carbon C4 | Broad O-H stretch (~3000), C=O stretch (~1710)[6] |

| 5-Methyloctanoic acid | Multiplet for the proton at C5 | Signal for the chiral carbon C5 | Broad O-H stretch (~3000), C=O stretch (~1710)[7] |

| 6-Methyloctanoic acid | Multiplet for the proton at C6 | Signal for the chiral carbon C6 | Broad O-H stretch (~3000), C=O stretch (~1710)[8] |

| 7-Methyloctanoic acid | Multiplet for the proton at C7 | Signal for the chiral carbon C7 | Broad O-H stretch (~3000), C=O stretch (~1710) |

Note: The exact chemical shifts in NMR spectra are dependent on the solvent used.

Biological Significance and Signaling

Branched-chain fatty acids, including methyloctanoic acid isomers, play diverse roles in biological systems.

Pheromonal Activity

Several methyloctanoic acid isomers have been identified as components of insect pheromones. For instance, (±)-4-methyloctanoic acid is an aggregation pheromone for the rhinoceros beetle (Oryctes rhinoceros), a major pest of coconut and oil palms.[9] The specific stereoisomer can be crucial for biological activity.

Biosynthesis of Branched-Chain Fatty Acids

In bacteria, the biosynthesis of BCFAs is essential for maintaining membrane fluidity and adapting to environmental stress. The pathway typically starts from branched-chain amino acids (valine, leucine, and isoleucine) which are converted to their corresponding α-keto acids. These are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.

Caption: Generalized biosynthetic pathway of branched-chain fatty acids in bacteria.

Role in Cellular Signaling

Branched-chain fatty acids and their precursors, branched-chain amino acids, are increasingly recognized as important signaling molecules. They can influence various cellular processes, including protein synthesis and insulin (B600854) signaling.[10] For example, branched-chain amino acids can activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Caption: A logical workflow for the synthesis and analysis of 4-methyloctanoic acid.

Conclusion

The structural isomers of this compound represent a fascinating class of molecules with diverse properties and biological functions. Understanding their synthesis, characterization, and biological roles is crucial for advancing research in areas ranging from chemical ecology to drug discovery. This technical guide provides a foundational overview to aid researchers and professionals in their exploration of these important compounds. Further research is warranted to fully elucidate the properties and biological activities of all isomers and their potential applications.

References

- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 2. 4-Methyloctanoic acid | C9H18O2 | CID 62089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methyl octanoic acid, 54947-74-9 [thegoodscentscompany.com]

- 4. 3-Methyloctanoic acid | C9H18O2 | CID 5312327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methyloctanoic acid [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 6-Methyloctanoic acid | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Chirality of 2-Methyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctanoic acid, a branched-chain fatty acid, possesses a chiral center at the second carbon, leading to the existence of two enantiomers: (R)-2-methyloctanoic acid and (S)-2-methyloctanoic acid. The stereochemistry of this compound is of significant interest in various fields, including pheromone synthesis, flavor and fragrance chemistry, and pharmaceutical development, as enantiomers can exhibit distinct biological activities. This technical guide provides an in-depth overview of the synthesis, resolution, and known biological aspects of this compound enantiomers, compiling available data and outlining detailed experimental methodologies.

Physicochemical Properties and Stereochemistry

Table 1: Physicochemical Properties of this compound and Related Chiral Analogs

| Property | This compound (Racemic) | (R)-4-Methyloctanoic Acid | (S)-4-Methyloctanoic Acid |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O₂ | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol | 158.24 g/mol | 158.24 g/mol |

| CAS Number | 3004-93-1 | Not available | Not available |

| Boiling Point | Not available | 90-95 °C at 0.5 mmHg | 90-95 °C at 0.5 mmHg |

| Specific Rotation ([α]D) | 0° | +5.50° (c=1.237, CHCl₃) | -6.52° (c=1.134, CHCl₃) |

Note: Specific rotation data for 4-methyloctanoic acid is provided as an illustrative example due to the lack of available data for this compound enantiomers.

Diagram 1: Stereoisomers of this compound

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common route to racemic this compound involves the α-methylation of octanoic acid.

Experimental Protocol: Synthesis of Racemic this compound

-

Dianion Formation: Octanoic acid is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the dianion.

-

Alkylation: The dianion is then alkylated by the addition of an electrophile, such as methyl iodide (CH₃I).

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield racemic this compound.

Chiral Resolution of Racemic this compound

Two effective methods for resolving the racemic mixture are classical resolution via diastereomeric salt formation and lipase-catalyzed kinetic resolution.

This method involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts which can be separated by fractional crystallization.

Experimental Protocol: Resolution with (R)-α-Phenylethylamine

-

Amide Formation: Racemic this compound is converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with an enantiomerically pure amine, such as (R)-(+)-α-phenylethylamine, to form a mixture of diastereomeric amides.

-

Fractional Crystallization: The diastereomeric amides are separated based on their differential solubility in a suitable solvent (e.g., ethanol) through repeated crystallization. The progress of the resolution can be monitored by techniques such as gas-liquid chromatography.

-

Hydrolysis: The separated diastereomeric amides are then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding enantiomerically enriched (R)- or (S)-2-methyloctanoic acid and the chiral auxiliary, which can be recovered.

Diagram 2: Workflow for Classical Chiral Resolution

Enzymes, particularly lipases, can exhibit high enantioselectivity, making them excellent catalysts for kinetic resolutions. In the case of this compound, lipases have been shown to preferentially catalyze the esterification or hydrolysis of the (S)-enantiomer.[1]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent along with an alcohol (e.g., butanol). A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the mixture.

-

Enzymatic Reaction: The reaction is allowed to proceed at a controlled temperature. The lipase will selectively catalyze the esterification of the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted acid.

-

Separation: After a certain conversion (ideally around 50%), the reaction is stopped. The unreacted (R)-2-methyloctanoic acid can be separated from the (S)-2-methyloctyl ester by extraction or chromatography.

-

Hydrolysis of Ester: The enantiomerically enriched (S)-ester can then be hydrolyzed to obtain (S)-2-methyloctanoic acid.

Table 2: Enantioselectivity of Lipases in Reactions of this compound

| Lipase Source | Reaction Type | Faster Reacting Enantiomer |

| Various commercial lipases | Esterification of aliphatic alcohols | (S) |

| Various commercial lipases | Hydrolysis of aliphatic alcohol esters | (S) |

| Rhizomucor miehei | Hydrolysis of aryl esters | (R) |

Biological Activity

The biological activities of the individual enantiomers of this compound have not been extensively reported in the scientific literature. However, it is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different physiological effects.[2] One study on the catabolism of racemic 2-methyl[1-¹⁴C]octanoic acid found that it is readily oxidized to propionic acid and carbon dioxide by mitochondrial preparations from the liver. Further research is required to elucidate the specific roles and activities of the (R) and (S) enantiomers in biological systems.

Conclusion

This technical guide has summarized the key aspects of the chirality of this compound. While specific quantitative data for the optical rotation of its enantiomers are sparse, established methodologies for the synthesis and chiral resolution of analogous compounds provide a clear pathway for obtaining these molecules in high enantiomeric purity. The detailed experimental protocols for classical and enzymatic resolution offer practical approaches for researchers in various scientific disciplines. Future work should focus on the precise determination of the chiroptical properties of (R)- and (S)-2-methyloctanoic acid and the exploration of their distinct biological activities to unlock their full potential in drug development and other applications.

References

An In-depth Technical Guide on 2-Methyloctanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

An Introduction to 2-Methyloctanoic Acid

This compound, a branched-chain fatty acid (BCFA), has garnered interest in various scientific fields due to its unique chemical properties and biological presence. This technical guide provides a comprehensive overview of its discovery, historical milestones, physicochemical properties, synthesis, and biological significance, with a focus on experimental details and underlying pathways.

I. Discovery and History

The history of this compound is intertwined with the broader exploration of branched-chain fatty acids in the mid-20th century. While an exact date and individual credited with its absolute first discovery remain elusive, key milestones in its synthesis and natural identification have been documented.

Early Synthesis: The first comprehensive report on the synthesis of a series of branched-chain fatty acids, including a method applicable to this compound, was published in 1950 by James Cason in the Journal of the American Chemical Society. This work provided a foundational methodology for creating such molecules in a laboratory setting, enabling further scientific investigation.

Natural Occurrence: this compound is a naturally occurring compound, notably identified as a component of the uropygial gland secretions of various bird species. Research into the composition of these preen gland waxes dates back to the early 20th century, with systematic investigations intensifying in the mid-century. These studies revealed a complex mixture of lipids, including various branched-chain fatty acids like this compound, which contribute to the waterproofing and antimicrobial properties of feathers.

II. Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | PubChem |

| Molecular Weight | 158.24 g/mol | PubChem |

| Boiling Point | 253-254 °C at 760 mmHg | The Good Scents Company[1] |

| Density | 0.911 g/cm³ (estimate) | ChemicalBook |

| Refractive Index | 1.427 (estimate) | ChemicalBook |

| CAS Number | 3004-93-1 | PubChem[2] |

Spectroscopic Data:

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons of the branched alkyl chain, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, the chiral carbon at the branch point, and the various carbons of the alkyl chain. |

| Infrared (IR) | Characteristic broad absorption band for the O-H stretch of the carboxylic acid, and a strong absorption for the C=O stretch. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. |